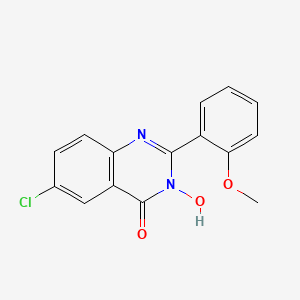

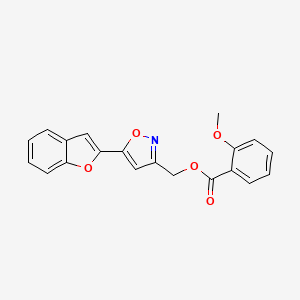

6-chloro-3-hydroxy-2-(2-methoxyphenyl)-4(3H)-quinazolinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-3-hydroxy-2-(2-methoxyphenyl)-4(3H)-quinazolinone (CMPQ) is an important compound in the field of medicinal chemistry and pharmacology. CMPQ has been used in a variety of scientific research applications, such as in the study of the mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.

Scientific Research Applications

Analgesic Activity

- Synthesis and Analgesic Activity: Quinazolinone derivatives, including those structurally related to 6-chloro-3-hydroxy-2-(2-methoxyphenyl)-4(3H)-quinazolinone, have shown significant analgesic activities. These compounds were synthesized and tested for their in vitro analgesic activity, showing higher effectiveness compared to standard analgesic drugs (Osarumwense Peter Osarodion, 2023).

Antioxidant Properties

- Antioxidant Properties: 2-substituted quinazolin-4(3H)-ones, a group which includes compounds structurally similar to the chemical of interest, have been synthesized and evaluated for their antioxidant properties. The structure–antioxidant activity relationships of these compounds suggest that the presence of hydroxyl groups along with methoxy substituents enhances antioxidant activity (Janez Mravljak et al., 2021).

Anticonvulsant Activity

- Anticonvulsant Activity: Research has shown that certain 4(3H)-quinazolinones, related to the compound , demonstrate promising anticonvulsant activity. These compounds were synthesized and evaluated, with some showing protection against seizures in experimental models (J. F. Wolfe et al., 1990).

Pharmacological Characterization

- Formyl Peptide Receptor-Like 1 Antagonist: Quinazolinone derivatives have been studied for their role as antagonists for the formyl peptide receptor-like 1 (FPRL1), a potential target for therapeutic interventions. The study involved synthesizing various derivatives and analyzing their pharmacological properties (Cai-hong Zhou et al., 2007).

Hypolipidemic Activities

- Hypolipidemic Activities: Research into quinazolinones and 4(3H)-quinazolinones has demonstrated their potential as hypolipidemic agents. These compounds have shown effectiveness in lowering triglyceride and total cholesterol levels (Y. Kurogi et al., 1996).

Anticancer Activity

- Anticancer Activity: Novel quinazolinone and benzamide derivatives have been synthesized and evaluated for their anticancer properties. Some of these compounds exhibited potent anti-proliferative activity against specific cancer cell lines, comparable to existing chemotherapy drugs (M. El-Hashash et al., 2018).

Corrosion Inhibition

- Corrosion Inhibition: Quinazolinone derivatives have been studied for their effectiveness as corrosion inhibitors in industrial applications. The inhibition efficiencies of these compounds were significant, indicating their potential use in protecting materials from corrosion (N. Errahmany et al., 2020).

Luminescent Materials and Bioimaging

- Luminescent Properties: Quinazolinones, due to their good luminescence properties, have been used as fluorescent probes and in biological imaging. Their biocompatibility and low toxicity make them suitable for various applications in this field (Zhiming Xing et al., 2021).

properties

IUPAC Name |

6-chloro-3-hydroxy-2-(2-methoxyphenyl)quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O3/c1-21-13-5-3-2-4-10(13)14-17-12-7-6-9(16)8-11(12)15(19)18(14)20/h2-8,20H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLQMRIMBOKJCMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=O)N2O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>45.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666133 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

6-chloro-3-hydroxy-2-(2-methoxyphenyl)-4(3H)-quinazolinone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

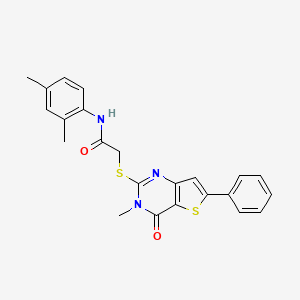

![N-(3-methoxyphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)butanamide](/img/structure/B2670649.png)

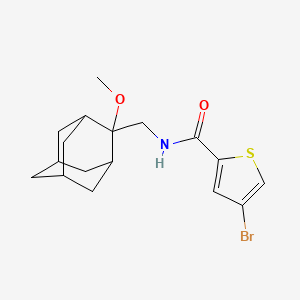

![[2-[2-(4-chlorobenzoyl)hydrazinyl]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2670651.png)

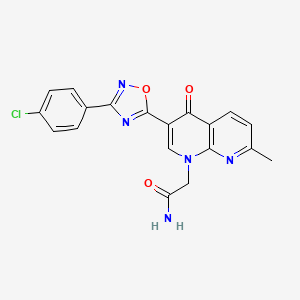

![3-((3,4-dimethylphenyl)sulfonyl)-N-(4-phenoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2670653.png)

![Methyl 4-{4-[(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)methyl]piperidine-1-carbonyl}benzoate](/img/structure/B2670656.png)

![2-(4-Chlorophenyl)-1-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2670658.png)

![6-(4-fluorophenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2670659.png)

![(3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(thiophen-2-yl)methanone](/img/structure/B2670662.png)

![2-(ethylthio)-N,3-diphenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2670670.png)

![6-(2-fluorophenyl)-2H-indeno[1',2':4,5]pyrimido[2,1-b][1,3]thiazine-4,7(3H,6H)-dione](/img/structure/B2670671.png)